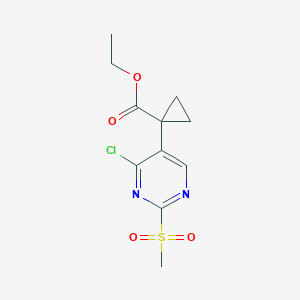
Ethyl 1-(4-chloro-2-(methylsulfonyl)pyrimidin-5-YL)cyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-chloro-2-(methylsulfonyl)-5-pyrimidinyl]Cyclopropanecarboxylic acid ethyl ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a chloro and methylsulfonyl group, and a cyclopropane carboxylic acid ethyl ester moiety.
Méthodes De Préparation
The synthesis of 1-[4-chloro-2-(methylsulfonyl)-5-pyrimidinyl]Cyclopropanecarboxylic acid ethyl ester typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the chloro and methylsulfonyl groups, and the cyclopropane carboxylic acid ethyl ester moiety. Industrial production methods often employ advanced techniques such as Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance .
Analyse Des Réactions Chimiques
1-[4-chloro-2-(methylsulfonyl)-5-pyrimidinyl]Cyclopropanecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro-substituted position.
Reagents and Conditions: Typical reagents include palladium catalysts for coupling reactions, and conditions often involve controlled temperatures and inert atmospheres.
Major Products: The major products depend on the specific reaction and conditions but can include various substituted pyrimidines and cyclopropane derivatives.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[4-chloro-2-(methylsulfonyl)-5-pyrimidinyl]Cyclopropanecarboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methylsulfonyl groups play a crucial role in its binding affinity and specificity. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrimidine derivatives and cyclopropane carboxylic acid esters. Compared to these compounds, 1-[4-chloro-2-(methylsulfonyl)-5-pyrimidinyl]Cyclopropanecarboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Some similar compounds are:
- 1-[4-chloro-2-(methylsulfonyl)-5-pyrimidinyl]Cyclopropanecarboxylic acid methyl ester
- 1-[4-chloro-2-(methylsulfonyl)-5-pyrimidinyl]Cyclopropanecarboxylic acid propyl ester
Propriétés
Formule moléculaire |
C11H13ClN2O4S |
|---|---|
Poids moléculaire |
304.75 g/mol |
Nom IUPAC |
ethyl 1-(4-chloro-2-methylsulfonylpyrimidin-5-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H13ClN2O4S/c1-3-18-9(15)11(4-5-11)7-6-13-10(14-8(7)12)19(2,16)17/h6H,3-5H2,1-2H3 |
Clé InChI |
IUINSHBGTXXMIF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CC1)C2=CN=C(N=C2Cl)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






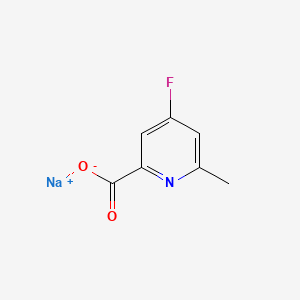
![methyl 2-[(2R)-piperazin-2-yl]acetate;dihydrochloride](/img/structure/B13920432.png)
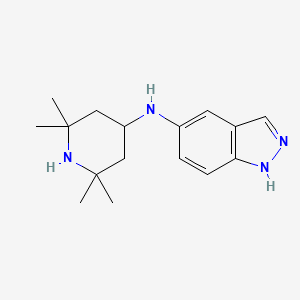
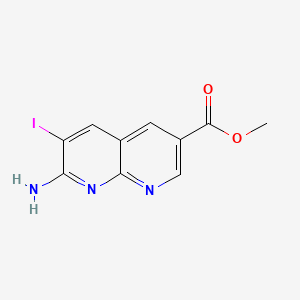
![7-Chloro-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13920439.png)
![Tert-butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13920442.png)
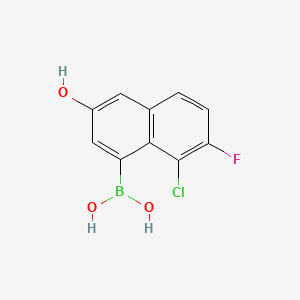
![2-amino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one](/img/structure/B13920456.png)
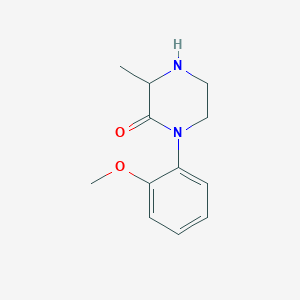
![N-[3-(3-methyl-4-nitrophenoxy)propyl]urea](/img/structure/B13920482.png)
